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Compound of Interest

Compound Name: 2-Nitro-5-(trifluoromethoxy)phenol

CAS No.: 1197236-32-0

Cat. No.: B2766307

Get Quote

CAS Registry Number: 1197236-32-0 Molecular Formula:

Molecular Weight: 223.11 g/mol

Executive Summary & Structural Logic
This compound presents a unique spectroscopic challenge due to the interplay between the

strongly electron-withdrawing nitro group (

) and the trifluoromethoxy group (

).

Electronic Environment: The phenol ring is highly deactivated. The 2-nitro group creates a

strong deshielding cone at the C3 position, while the 5-trifluoromethoxy group exerts an

inductive withdrawing effect, influencing the chemical shifts of H4 and H6.

Intramolecular Bonding: A critical diagnostic feature is the intramolecular hydrogen bond

between the hydroxyl proton and the ortho-nitro oxygen. This locks the conformation and

shifts the
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signal significantly downfield in

NMR.

Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight and analyze fragmentation patterns to verify the

trifluoromethoxy substituent.

Ionization Strategy
Method: Electrospray Ionization (ESI) in Negative Mode (

) is preferred due to the acidic phenolic proton.

GC-MS (EI): Feasible, but derivatization (e.g., TMS) is recommended to improve volatility

and peak shape.

Diagnostic Fragmentation (ESI- Negative Mode)
The parent ion is expected at m/z 222.

m/z (approx) Fragment Identity Mechanism

222 Deprotonation of Phenol

176 Loss of Nitro group (46 Da)

153
Loss of Trifluoromethyl radical

(69 Da)

137
Loss of Trifluoromethoxy group

(85 Da)

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation pathways for structural confirmation.
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Caption: ESI(-) Fragmentation logic showing primary neutral losses characteristic of nitro-

trifluoromethoxy phenols.

Vibrational Spectroscopy (IR)
Objective: Identify functional groups and confirm the ortho-nitro phenol motif.

Key Diagnostic Bands (ATR-FTIR)
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Frequency (

)
Assignment Notes

3200 – 3500 O-H Stretch

Broad/Weak. The

intramolecular H-bond to the

group often broadens this peak

significantly, sometimes

shifting it below 3200

.

1530 – 1550 Asymmetric
Strong, characteristic nitro

band.

1340 – 1360 Symmetric
Strong companion band to the

asymmetric stretch.

1150 – 1250 C-F Stretch

Multiple strong bands due to

the

group.

1200 – 1230 C-O-C Stretch
Aryl ether stretch of the

trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Architecture
Objective: Definitive structural elucidation. The following data represents the expected chemical

shifts based on substituent additivity rules (Silverstein/Pretsch) for this specific substitution

pattern.

NMR (Proton)
Solvent: DMSO-

(Preferred to observe the labile OH proton).

Coupling Logic:
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H3: Ortho to

, Meta to

.

H4: Ortho to

, Meta to

.

H6: Ortho to

, Ortho to

.

Note: H3 and H4 are vicinal (ortho coupling). H4 and H6 are meta.
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Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Structural
Justification

OH 11.0 – 11.5 Broad Singlet -

Deshielded by H-

bond with 2-

.

H3 8.15 – 8.25 Doublet (d)

Strongly

deshielded by

ortho-

.

H4 7.40 – 7.50 dd

Coupled to H3

(ortho) and H6

(meta).

H6 7.10 – 7.20 Doublet (d)

Shielded by

ortho-OH, but

withdrawn by

.

NMR (Carbon)
Key Feature: The trifluoromethoxy carbon appears as a quartet due to C-F coupling.
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Carbon
Shift (

ppm)
Type Notes

C-OH (C1) 152.0 – 155.0 Quaternary
Deshielded by

oxygen.

C-NO2 (C2) 135.0 – 138.0 Quaternary

C-OCF3 (C5) 140.0 – 142.0 Quaternary Attached to oxygen.

-OCF3 119.0 – 121.0 Quartet Hz. Distinctive signal.

Ar-CH 110.0 – 130.0 CH
Signals for C3, C4,

C6.

NMR (Fluorine)
Signal: Singlet (s).

Shift:-57.0 to -59.0 ppm.

Note: This range is diagnostic for Aryl-trifluoromethoxy groups (distinct from Aryl-

trifluoromethyl, which appears around -63 ppm).

NMR Coupling Network Diagram
This diagram visualizes the scalar couplings required to confirm the regioisomerism (2,5-

substitution).
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Interaction Legend

H3
~8.2ppm

H4
~7.5ppmOrtho (J~9Hz)

H6
~7.1ppm

Meta (J~2.5Hz)

Ortho Coupling

Meta Coupling
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Caption: 1H-1H Coupling network. H3-H4 ortho coupling is the dominant feature confirming the

3,4-proton adjacency.

Experimental Protocols
Sample Preparation for NMR
To ensure the observation of the exchangeable phenolic proton, strict anhydrous conditions are

recommended.

Solvent Selection: Use DMSO-

(99.9% D) stored over molecular sieves.

may lead to broadening of the OH peak or loss of the signal due to exchange if not dry.

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

Acquisition:

Run a standard proton scan (16 scans).[1]

If OH is not visible, add a drop of

and check for the disappearance of a peak (exchange experiment).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2766307/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-2-nitro-5-trifluoromethoxy-phenol
https://acp.copernicus.org/articles/13/4865/2013/acp-13-4865-2013-supplement.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2766307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quality Control Criteria
Before using this material in synthesis, verify:

Appearance: Yellow to orange solid (characteristic of nitrophenols).

19F Purity: A single sharp singlet at -58 ppm. Any minor peaks suggest regioisomers (e.g., 4-

OCF3 isomer).

Melting Point: Expected range 50–55 °C (Predicted/Analogous).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2766307/docs#technical-guide-spectroscopic-
profiling-of-2-nitro-5-trifluoromethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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